molecular formula C40H72Si4 B12836664 1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne

1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne

Cat. No.: B12836664
M. Wt: 665.3 g/mol
InChI Key: QPWLLGXKBWUZRV-HEFFKOSUSA-N
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Description

1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne is a complex organosilicon compound. It is characterized by the presence of multiple silyl groups, which are known for their utility in organic synthesis, particularly in protecting functional groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne typically involves multiple steps, including the formation of silyl-protected intermediates. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity. For instance, tert-butyldimethylsilyl chloride is commonly used as a silylation agent in the presence of imidazole and dimethylformamide .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully reduced hydrocarbons .

Scientific Research Applications

1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves the formation and cleavage of silyl ethers. The silyl groups protect functional groups during reactions and can be selectively removed under specific conditions. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of stable intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(tert-butyldimethylsilyl)ethynyl]-3-hexen-1,5-diyne is unique due to its multiple silyl groups, which provide enhanced stability and reactivity compared to simpler silyl compounds. This makes it particularly useful in complex organic syntheses and industrial applications .

Properties

Molecular Formula

C40H72Si4

Molecular Weight

665.3 g/mol

IUPAC Name

[(E)-3,4-bis[2-[tert-butyl(dimethyl)silyl]ethynyl]-6-tri(propan-2-yl)silylhex-3-en-1,5-diynyl]-tri(propan-2-yl)silane

InChI

InChI=1S/C40H72Si4/c1-31(2)43(32(3)4,33(5)6)29-25-37(23-27-41(19,20)39(13,14)15)38(24-28-42(21,22)40(16,17)18)26-30-44(34(7)8,35(9)10)36(11)12/h31-36H,1-22H3/b38-37+

InChI Key

QPWLLGXKBWUZRV-HEFFKOSUSA-N

Isomeric SMILES

CC(C)[Si](C#C/C(=C(\C#C[Si](C)(C)C(C)(C)C)/C#C[Si](C(C)C)(C(C)C)C(C)C)/C#C[Si](C)(C)C(C)(C)C)(C(C)C)C(C)C

Canonical SMILES

CC(C)[Si](C#CC(=C(C#C[Si](C)(C)C(C)(C)C)C#C[Si](C(C)C)(C(C)C)C(C)C)C#C[Si](C)(C)C(C)(C)C)(C(C)C)C(C)C

Origin of Product

United States

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